1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone
Description
Nomenclature and Structural Identification
The systematic IUPAC name 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone reflects its core thiazolidinone scaffold, propanone substituent, and stereochemical configuration. The thiazolidinone ring (a five-membered heterocycle containing nitrogen and sulfur atoms) is substituted at position 4 with a phenyl group and at position 2 with a thioxo ($$ \text{S=} $$) moiety. The propanone group ($$ \text{CH}_3\text{CO}- $$) is attached to the nitrogen at position 3, completing the structure.
Key identifiers include:
- CAS Registry Number : 1039757-81-7
- SMILES Notation : $$ \text{CCC(=O)N1C(CSC1=S)C2=CC=CC=C2} $$
- Synonym : $$ (R) $$-4-Benzyl-3-propanoylthiazolidine-2-thione
Structural analysis reveals a planar thiazolidinone ring with conjugated π-electrons from the thioxo group, enabling resonance stabilization. The phenyl group at C4 introduces steric bulk, while the $$ (4R) $$-chirality influences spatial orientation, as shown in crystallographic studies of analogous thiazolidinones.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{13}\text{NOS}_2 $$ |
| Molecular Weight | 251.37 g/mol |
| XLogP3-AA | 3.2 (estimated) |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
Historical Context of Thiazolidinone Derivatives in Organic Chemistry
Thiazolidinones emerged as pharmacologically significant scaffolds in the mid-20th century, with early studies highlighting their antimicrobial and anti-inflammatory properties. The discovery of ralitoline (an anticonvulsant) and pioglitazone (a hypoglycemic agent) underscored their therapeutic versatility. Synthetic routes to thiazolidinones evolved from cyclocondensation reactions between thioglycolic acid and Schiff bases, as demonstrated by Soleiman et al. in 2002.
The introduction of 5-ene-4-thiazolidinones in the 1990s marked a breakthrough, enabling conjugation between the exocyclic double bond and the carbonyl group for enhanced bioactivity. For this compound, stereoselective synthesis methods leverage chiral auxiliaries or asymmetric catalysis to control the $$ (4R) $$-configuration, a strategy refined by Daicel Chiral Technologies and other suppliers.
Significance of Chiral Centers in 4-Phenyl-2-thioxo-thiazolidinyl Systems
The $$ (4R) $$-chiral center in this compound dictates its three-dimensional arrangement, influencing interactions with biological targets. Enantiomers of thiazolidinone derivatives often exhibit divergent pharmacological profiles; for example, $$ (S) $$-configured analogs of pioglitazone show reduced PPAR-γ agonist activity compared to $$ (R) $$-forms.
In this compound, the stereochemistry at C4 affects:
- Molecular dipole moments , altering solubility and membrane permeability.
- Binding affinity to enzymes like β-lactamases, where chirality modulates inhibitor potency.
- Synthetic utility in asymmetric catalysis, serving as a ligand for transition-metal complexes.
Comparative studies of $$ (4R) $$- and $$ (4S) $$-isomers using circular dichroism (CD) spectroscopy reveal distinct Cotton effects, confirming the enantiomeric relationship. Suppliers such as Shijiazhuang Lickon PharmaTech Co. offer the compound at 99% enantiomeric excess (e.e.), ensuring high stereochemical purity for research applications.
Properties
Molecular Formula |
C12H13NOS2 |
|---|---|
Molecular Weight |
251.4 g/mol |
IUPAC Name |
1-(4-phenyl-2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one |
InChI |
InChI=1S/C12H13NOS2/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
LGVYUGKSBWUYOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CSC1=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The synthesis typically proceeds via nucleophilic substitution, where a thiazolidine thiolate intermediate reacts with a propanone electrophile. Key steps include:
Example Protocol
Advantages :
- Scalable for industrial synthesis.
- High stereoselectivity for the (4R) configuration due to steric control.
Limitations :
- Requires anhydrous conditions to prevent side reactions.
- Purification via column chromatography or crystallization (e.g., 2-propanone).
Thiosemicarbazone Cyclization
This route leverages 4-phenyl-3-thiosemicarbazones as precursors for thiazolidinone formation.
Key Steps
- Synthesis of Thiosemicarbazone :
- Cyclization :
Reaction Table
| Step | Conditions | Yield (%) |
|---|---|---|
| Thiosemicarbazone Synthesis | Ethanol, acetic acid, reflux (85°C) | 70–93 |
| Cyclization | Sodium acetate, ethanol, reflux | 68–85 |
Critical Factors :
- Substituent Effects : Electron-withdrawing groups on the aromatic aldehyde enhance reaction rates.
- Stereocontrol : The (4R) configuration arises from the fixed geometry of the thiosemicarbazone intermediate.
Asymmetric Reduction and Ring Closure
This method employs chiral auxiliaries to achieve enantioselectivity.
Protocol Outline
- Reduction :
- Cyclization :
Data Summary
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Borane Reduction | THF, 0–25°C | 95–97 |
| Ring Closure | Kt-OtBu, sulfolane, 90–100°C | 87–92 |
| Thione Formation | Sulfur, NH₄₂S, 40–50°C | >70 |
Advantages :
Comparative Analysis of Methods
| Method | Key Reagents | Stereocontrol | Scalability |
|---|---|---|---|
| Base-Catalyzed Alkylation | NaOH, ethanol | Moderate | High |
| Thiosemicarbazone Cyclization | Ethyl 2-bromoacetate | High | Moderate |
| Asymmetric Reduction | Borane-THF, Kt-OtBu | Excellent | Moderate |
Purification and Characterization
Analytical Data
| Technique | Observed Data | Source |
|---|---|---|
| ¹H NMR | δ 2.45–2.57 (m, 1H), 4.28–4.38 (m, 1H) | |
| HPLC Purity | >99% | |
| Melting Point | Not reported (amorphous solid) |
Notable Research Findings
- Stereochemical Impact :
- Solvent Effects :
- Industrial Feasibility :
- Continuous flow synthesis improves yield and reduces byproducts in large-scale production.
Chemical Reactions Analysis
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces alcohols .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
2. Biology
Research has indicated that 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone may act as an enzyme inhibitor, making it a valuable tool for studying enzyme function and regulation. It has shown potential in modulating various biological pathways .
3. Medicine
Preliminary studies suggest therapeutic potential in treating diseases such as cancer and inflammatory disorders. For instance, in vitro studies have demonstrated significant anticancer activity by inducing apoptosis in cancer cell lines like HeLa and A549 .
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Induces apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : May inhibit inflammatory pathways, contributing to its therapeutic potential.
- Antioxidant Properties : Demonstrated ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
Case Studies
- Anticancer Studies : In vitro experiments showed that treatment with this compound resulted in a significant reduction of cell viability in cancer cell lines, indicating its potential role as an anticancer agent.
- Enzyme Inhibition : Studies have highlighted its effectiveness in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in metabolic disorders .
Mechanism of Action
The mechanism of action of 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of a key enzyme in a metabolic pathway can disrupt the pathway, leading to therapeutic effects in disease models .
Comparison with Similar Compounds
Structural Analogues: Thiazolidine Derivatives
Key Observations :
- Stereochemical Specificity: The 4R configuration in the target compound distinguishes it from non-chiral analogs like rhodanine derivatives ( vs. 4, 9).
- Substituent Effects: The propanone group in the target compound enhances its reactivity in ketone-based reactions compared to simpler thiazolidinones ().
Oxazolidine vs. Thiazolidine Derivatives
Key Observations :
- Electronic Properties : The thiazolidine ring’s sulfur atom increases electron density and polarizability compared to oxazolidine, favoring interactions in catalytic or biological systems ().
- Thermodynamic Stability : Thiazolidines generally exhibit higher thermal stability due to sulfur’s larger atomic radius and stronger bond interactions ().
Propanone-Based Pharmaceuticals
Key Observations :
- Pharmacological Relevance : Bupropion and RS 39604 are clinically validated drugs, whereas the target compound remains in preclinical research ().
- Functional Groups: The thiazolidine-thioxo-propanone scaffold lacks the tertiary amine or aromatic ether groups critical for CNS activity in bupropion and RS 39604 ().
Biological Activity
1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-1-propanone, a member of the thiazolidinone class, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology, metabolic disorders, and infectious diseases. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazolidine ring fused with a ketone group, contributing to its unique chemical properties. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile in synthetic applications.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NOS₂ |
| Molecular Weight | 225.35 g/mol |
| CAS Number | 1217320-19-8 |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve the inhibition of specific enzymes that regulate cell proliferation and survival pathways .
Case Study: Apoptosis Induction
A study conducted on HeLa cells revealed that treatment with this compound led to increased markers of apoptosis, including caspase activation and PARP cleavage. The compound was shown to disrupt mitochondrial membrane potential, further confirming its role in triggering apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness in reducing bacterial growth in vitro, indicating potential as an antibiotic agent .
Table: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can reduce pro-inflammatory cytokines and nitric oxide levels in macrophage cell lines. This suggests a potential role in managing inflammatory diseases .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Reactive Oxygen Species (ROS) Modulation : It may modulate ROS levels, thereby influencing oxidative stress responses within cells.
These mechanisms contribute to its therapeutic effects across different biological contexts.
Research Findings and Future Directions
Ongoing research continues to explore the full spectrum of biological activities associated with this thiazolidinone derivative. Investigations are focusing on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
